REACTION_CXSMILES
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[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:10](#[N:12])[CH3:11].Cl[Sn](Cl)(Cl)Cl>ClCCCl>[NH2:12][C:10](=[C:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])[CH3:11]
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Name
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|
Quantity
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4.36 mL
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Type
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reactant
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Smiles
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C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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C(C)#N
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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ClCCCl
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Name
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SnCl4
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Quantity
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8.9 mL
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Type
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reactant
|
Smiles
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Cl[Sn](Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated under diminished pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved into 100 mL of acetone
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Type
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ADDITION
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Details
|
aq. sodium carbonate were added
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Type
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STIRRING
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Details
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the mixture was stirred for 20 minutes
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Duration
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20 min
|
Type
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ADDITION
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Details
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The mixture was poured into 200 mL of satd
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Type
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EXTRACTION
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Details
|
aq. sodium bicarbonate and extracted with two 200-mL portions of DCM
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Type
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WASH
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Details
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The combined organic solution was washed with a 200-mL portion of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Type
|
CUSTOM
|
Details
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The residue was recrystallized in ethyl acetate/hexanes
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Name
|
|
Type
|
product
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Smiles
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NC(C)=C(C(=O)OC)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |